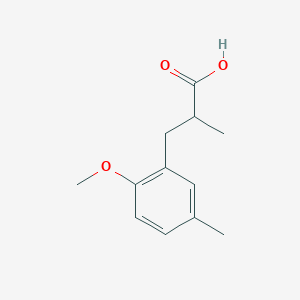
3-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid
Descripción general
Descripción
3-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid , also known as 2-methoxy-5-methylphenylboronic acid , is a chemical compound with the molecular formula C8H11BO3 . It appears as a white-yellow crystalline powder and has a melting point of 97°C . This compound is commonly used in organic synthesis and serves as a boronic acid derivative .
Molecular Structure Analysis
The molecular structure of 2-methoxy-5-methylphenylboronic acid consists of a boronic acid group attached to a phenyl ring. The boronic acid moiety contains a boron atom bonded to three oxygen atoms. The IUPAC name for this compound is (2-methoxy-5-methylphenyl)boronic acid .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Pharmacological and Biological Activities
Studies on compounds with structural similarities to 3-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid reveal a diverse range of pharmacological and biological activities. For instance, syringic acid , a phenolic compound, has been recognized for its therapeutic applications in diabetes, cardiovascular diseases, and cancer due to its antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities (Srinivasulu et al., 2018). These findings suggest that structurally related compounds, including 3-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid, could potentially exhibit similar bioactive properties, warranting further investigation into their pharmacological applications.
Chemical Synthesis and Material Science
The synthesis and functionalization of organic compounds are foundational in developing new materials, catalysts, and pharmaceutical agents. Phosphonic acids, for instance, have found extensive application in designing supramolecular materials, bioactive molecules, and surface functionalization due to their structural analogy with phosphate groups and coordination properties (Sevrain et al., 2017). Such research underscores the importance of organic synthesis and modification in expanding the utility of compounds like 3-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid in various scientific and industrial applications.
Environmental and Industrial Applications
The degradation and transformation of organic compounds through advanced oxidation processes or microbial action are critical in environmental remediation and the development of sustainable industrial processes. For example, the conversion of plant biomass into furan derivatives has been highlighted for its potential in producing renewable chemicals, fuels, and materials, showcasing the significance of organic compounds in sustainable technologies (Chernyshev et al., 2017).
Propiedades
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-4-5-11(15-3)10(6-8)7-9(2)12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDKVXVJQVKHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



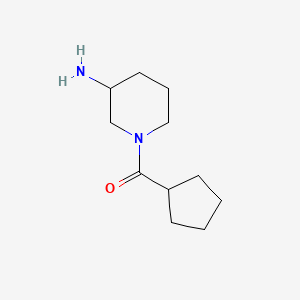

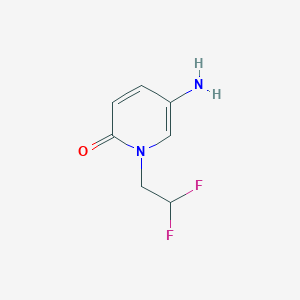
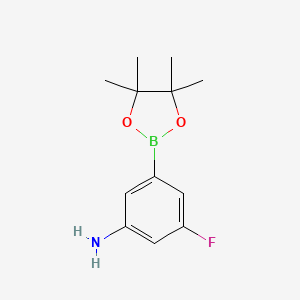
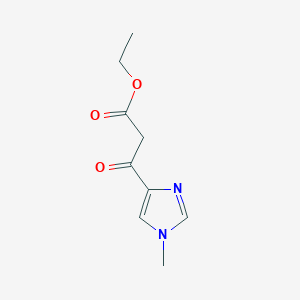

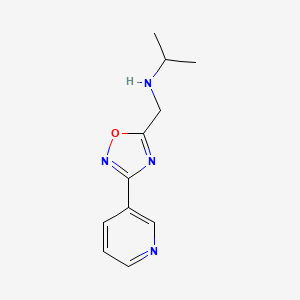
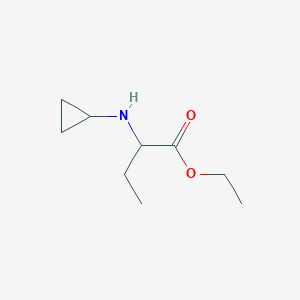
![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)

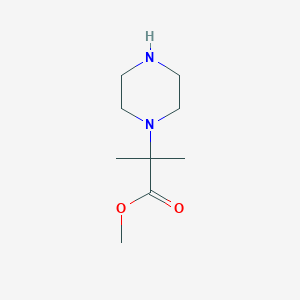
![4-[3-(Dimethylamino)phenoxy]benzonitrile](/img/structure/B1443386.png)
![2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1443387.png)
